Home > Products > Screening Compounds P93606 > 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid - 128857-77-2

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid

Catalog Number: EVT-1208181
CAS Number: 128857-77-2
Molecular Formula: C25H40N10O10
Molecular Weight: 640.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cyclo(Gly-Arg-Gly-Asu-Ser-Pro-Asp-Gly-OH)

  • Compound Description: This cyclic heptapeptide is a degradation product of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), exhibiting a cyclic imide modification at the Asp4 residue. This conversion is suggested to occur due to neighboring group catalysis by the Ser5 side chain, influenced by a specific hydrogen bond network [].
  • Relevance: This compound is directly derived from Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) through a chemical modification. The cyclic imide formation at Asp4 significantly impacts the conformational properties, shifting the position of a type I β-turn from Arg2-Gly3-Asp4-Ser5 to Ser5-Pro6-Asp7-Gly1 []. Understanding this degradation pathway is crucial for predicting the stability and activity of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and designing analogs with improved properties.

Gly-Ala-Val-Ser-Thr-Ala (GAVSTA)

  • Compound Description: GAVSTA is a hexapeptide known to block extracellular interactions of integrin adhesion receptors []. This peptide exhibits a similar inhibitory effect on long-term potentiation (LTP) stabilization in hippocampal slices, similar to Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) [].

Cyclo(-Arg(Mtr)-Gly-Asp(But)-Ser(But)-Lys(Boc)-)

  • Compound Description: This cyclic pentapeptide is a conformationally constrained analog of the Arg-Gly-Asp-Ser sequence found in fibronectin and Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) []. The modifications (Mtr, But, Boc) are protecting groups commonly used in peptide synthesis and may not be present in the final biologically active molecule.
  • Relevance: This compound shares the core Arg-Gly-Asp-Ser sequence with Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), suggesting a shared ability to interact with integrins []. Comparing their conformational and biological properties provides insights into the structure-activity relationship of this specific peptide sequence motif. Modifications like the cyclic structure and side chain alterations are crucial for optimizing its activity and selectivity towards specific integrin subtypes.

Cyclo(-Arg-Gly-Asp-Ser-Lys-)

  • Compound Description: Similar to the previous compound, this cyclic pentapeptide represents another conformationally constrained analog of the Arg-Gly-Asp-Ser sequence []. The absence of protecting groups suggests this structure is closer to a biologically active form.
  • Relevance: This compound strengthens the evidence for the importance of the Arg-Gly-Asp-Ser sequence in mimicking the cell adhesion properties of fibronectin []. The presence of Lys instead of Pro in the cyclic structure, compared to Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), allows for direct comparison and evaluation of the impact of these specific amino acids on conformational preferences and subsequent biological interactions.

Gly-Arg-Ala-Asp-Ser-Pro-Lys

  • Compound Description: This linear heptapeptide is an analog of the Arg-Gly-Asp-Ser integrin-binding sequence []. This peptide demonstrates potent inhibitory activity against cartilage chondrolysis induced by fibronectin fragments, surpassing the native sequence in effectiveness [].

Arg-Phe-Asp-Ser

  • Compound Description: This linear tetrapeptide represents a truncated analog of the Arg-Gly-Asp-Ser sequence, lacking the Gly residue []. Notably, it maintains potent inhibitory activity against cartilage chondrolysis induced by fibronectin fragments, similar to the longer Gly-Arg-Ala-Asp-Ser-Pro-Lys [].
  • Relevance: This compound further emphasizes the importance of the Asp-Ser motif, even in the absence of Gly, for the biological activity of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) []. This suggests that the minimal active sequence for integrin binding and subsequent function might be shorter than the initially presumed Arg-Gly-Asp-Ser motif.

Arg-Gly-Asp-Ser

  • Compound Description: This linear tetrapeptide represents the minimal active sequence found in various integrin-binding proteins, including fibronectin and Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) [, ]. While it retains some ability to inhibit fibronectin fragment-mediated chondrolysis, it is considerably less potent than the modified analogs and shows a tendency to cause cartilage damage at higher concentrations [].

Ala-Val-Thr-Gly-Arg-Gly-Asp-Ser-Tyr (AVTGRGDSY)

  • Compound Description: AVTGRGDSY is a linear nonapeptide incorporating the Arg-Gly-Asp-Ser sequence []. Studies have explored the impact of multimerizing this peptide, creating di- and trimeric forms, to evaluate their effects on integrin binding affinity and specificity [].
  • Relevance: This compound, particularly its multimeric forms, provides valuable insights into the impact of valency on the activity of RGD-containing peptides like Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) []. While the monomeric form exhibits broad integrin binding, multimerization significantly enhances its selectivity towards αVβ3 integrin. This observation highlights the potential of manipulating valency as a strategy for developing more selective and potent integrin-targeting therapeutics.

Ac-S,S-cyclo-(Cys-(NαMe)Arg-Gly-Asp-Pen)-NH2 (SK&F 106760)

  • Compound Description: SK&F 106760 is a cyclic pentapeptide containing the Arg-Gly-Asp sequence with several modifications, including N-terminal acetylation, C-terminal amidation, a disulfide bridge between two cysteine residues, N-methylation of Arg, and incorporation of Pen (penicillamine) []. It is a potent inhibitor of vitronectin receptor-mediated adhesion, potentially exhibiting selectivity for β3 integrins [].
  • Relevance: This compound demonstrates the potential for enhancing the potency and selectivity of Arg-Gly-Asp-containing peptides through cyclization, specific amino acid substitutions (Pen for Ser), and additional chemical modifications []. Comparing its activity profile with Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) provides valuable information for understanding the structure-activity relationship of cyclic RGD-containing peptides and designing novel integrin-targeting agents.

H-Gly-S,S-cyclo-(Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys)-Ala-OH (Telios peptide)

  • Compound Description: The Telios peptide is another cyclic heptapeptide incorporating the Arg-Gly-Asp-Ser sequence with modifications like a disulfide bridge formed by two cysteine residues and the inclusion of Pen (penicillamine) []. While it is a potent inhibitor of vitronectin receptor-mediated adhesion, it appears to be less selective than SK&F 106760, affecting both platelet aggregation and L8 skeletal muscle cell adhesion [].
  • Relevance: This compound emphasizes that subtle structural variations within cyclic RGD-containing peptides can lead to significant differences in integrin selectivity []. Comparing its structure and activity to Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) highlights the importance of the ring size, amino acid composition (presence of Pro), and the nature of cyclization in dictating the specific biological profile of these compounds.

Glu-His-Ile-Pro-Ala

  • Compound Description: This linear pentapeptide, designed based on the anticomplementarity hypothesis, inhibits platelet aggregation and adhesion to both fibrinogen and vitronectin []. This suggests its potential to act as a mimic of a glycoprotein IIb/IIIa ligand binding site.
  • Relevance: While not directly containing the Arg-Gly-Asp-Ser sequence, this peptide highlights the possibility of targeting similar biological pathways using distinct peptide sequences []. This suggests that alternative binding sites or mechanisms might exist for modulating integrin function and platelet activity.
Overview

The compound 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid is a complex organic molecule classified as a small molecule. It has not been approved for clinical use and is primarily of interest for experimental research purposes. The detailed chemical structure and properties of this compound are critical for understanding its potential applications and mechanisms of action.

Synthesis Analysis

The synthesis of this compound involves multiple steps typical of complex organic molecules. Although specific synthetic routes for this exact compound are not extensively documented in the current literature, similar compounds in its class often employ techniques such as:

  • Solid-phase synthesis: This method allows for the sequential addition of building blocks to a growing chain while attached to a solid support.
  • Solution-phase synthesis: Involves the use of solvents to facilitate reactions between various reagents.
  • Protecting group strategies: Essential for managing reactive functional groups during multi-step synthesis.

Parameters such as temperature control, reaction time, and pH are crucial in optimizing yields and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid can be described as follows:

  • Molecular Formula: C₃₃H₅₃N₇O₈
  • Molecular Weight: Approximately 655.84 g/mol
  • The compound features a complex bicyclic structure with multiple functional groups including hydroxymethyl and acetic acid moieties.

The stereochemistry is significant due to the multiple chiral centers (indicated by S in the nomenclature), which can affect biological activity and interaction with biological targets.

Chemical Reactions Analysis

This compound may participate in various chemical reactions typical of organic molecules with amine and carboxylic acid functionalities:

  • Acid-base reactions: The carboxylic acid group can donate protons in acidic conditions.
  • Nucleophilic substitutions: The amine groups may act as nucleophiles in substitution reactions.
  • Condensation reactions: Possible formation of amides or esters through dehydration reactions involving the amine and carboxylic acid groups.

These reactions are essential for understanding how the compound might interact with other biological molecules or be modified for therapeutic purposes.

Mechanism of Action
  • It may interact with specific receptors or enzymes due to its structural features.
  • Potential roles could include modulation of metabolic pathways or cellular signaling processes.

Further studies are required to clarify its pharmacodynamics and potential therapeutic targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include:

  • Solubility: Likely soluble in polar solvents due to the presence of hydroxymethyl and carboxylic acid groups.
  • Stability: Stability may vary depending on environmental factors such as pH and temperature; compounds with multiple functional groups can be sensitive to hydrolysis.
  • Melting Point: Not specifically documented but can be inferred based on similar compounds.

Characterization techniques such as NMR spectroscopy and mass spectrometry would provide further insights into these properties.

Applications

The scientific applications of 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid may include:

  • Pharmaceutical research: Investigating potential therapeutic effects in metabolic disorders or cancer due to its complex structure.
  • Biochemical studies: Exploring interactions with proteins or nucleic acids which could lead to novel drug discovery pathways.

As research progresses on this compound and its analogs continues to evolve through experimental studies and clinical trials.

Properties

CAS Number

128857-77-2

Product Name

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid

IUPAC Name

2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid

Molecular Formula

C25H40N10O10

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

FWFZEPRYKXWBLR-QXKUPLGCSA-N

SMILES

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.